Methyl 4-(4-ethylpiperazin-1-YL)-3-(4-methyl-3-nitrobenzamido)benzoate
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Description
Methyl 4-(4-ethylpiperazin-1-YL)-3-(4-methyl-3-nitrobenzamido)benzoate is a useful research compound. Its molecular formula is C22H26N4O5 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(4-ethylpiperazin-1-YL)-3-(4-methyl-3-nitrobenzamido)benzoate is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article synthesizes available data on the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C29H31N7O4
- Molecular Weight : 555.6 g/mol
The compound features a complex structure that includes a piperazine ring, which is often associated with various biological activities, including antitumor and neuroprotective effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the nitro group in this compound may enhance its cytotoxic effects by generating reactive nitrogen species that induce apoptosis in cancer cells.
The proposed mechanism involves:
- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Induction of apoptosis : Activation of caspases and other apoptotic pathways has been observed in related compounds, suggesting a similar effect for this compound.
In Vitro Studies
In vitro assays using human cancer cell lines (e.g., HeLa and A549) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM after 24 hours of exposure. The IC50 values were calculated to be approximately 25 µM, indicating moderate potency.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
A549 | 30 |
In Vivo Studies
Animal models have been utilized to further assess the compound's efficacy. In a xenograft model using mice implanted with human tumor cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
Case Studies
- Case Study on Antitumor Efficacy : A study published in Cancer Research evaluated the effects of similar piperazine derivatives on tumor growth in mice. Results indicated a reduction in tumor size by up to 60% after treatment with a closely related compound.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of piperazine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal apoptosis through antioxidant mechanisms.
Safety and Toxicity
Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile. However, long-term studies are required to fully elucidate potential side effects and toxicological data.
Properties
Molecular Formula |
C22H26N4O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H26N4O5/c1-4-24-9-11-25(12-10-24)19-8-7-17(22(28)31-3)13-18(19)23-21(27)16-6-5-15(2)20(14-16)26(29)30/h5-8,13-14H,4,9-12H2,1-3H3,(H,23,27) |
InChI Key |
BYLPXZULEJTVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.